molecular formula C23H28O6 B600957 Eplerenone 7-Carboxylic Acid CAS No. 209253-82-7

Eplerenone 7-Carboxylic Acid

Cat. No.: B600957
CAS No.: 209253-82-7
M. Wt: 400.48
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of Eplerenone EP Impurity D is the mineralocorticoid receptor . This receptor plays a crucial role in regulating blood pressure and electrolyte balance .

Mode of Action

Eplerenone EP Impurity D functions as an aldosterone receptor antagonist . It binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This blockade inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

The action of Eplerenone EP Impurity D affects the RAAS pathway . By blocking the binding of aldosterone to the mineralocorticoid receptor, it disrupts the normal function of this pathway .

Pharmacokinetics

Eplerenone EP Impurity D exhibits a bioavailability of approximately 70% . It is primarily bound to α1-acid glycoprotein . The compound is metabolized in the liver by the CYP3A4 enzyme . The major metabolic pathways are 6β- and/or 21-hydroxylation and 3-keto reduction . The metabolites, which include 6β-OH-EPL, 6β,21-OH-EPL, 21-OH-EPL, and 3α,6β-OH-EPL, are all inactive . The elimination half-life of Eplerenone EP Impurity D is between 4 to 6 hours , and it is excreted in the urine (67%) and feces (32%) .

Result of Action

The action of Eplerenone EP Impurity D leads to a decrease in blood volume and a reduction in blood pressure . This is due to its antagonistic effect on the mineralocorticoid receptor, which disrupts the action of aldosterone and alters the RAAS pathway .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Eplerenone EP Impurity D are largely determined by its chemical structure. The compound is known to be soluble in various solvents, with the solubility positively correlated with the thermodynamic temperature . The major metabolic pathways of Eplerenone EP Impurity D involve 6β- and/or 21-hydroxylation and 3-keto reduction

Cellular Effects

The cellular effects of Eplerenone EP Impurity D are complex and multifaceted. While specific data on this compound is limited, studies on related compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound undergoes extensive metabolism, indicating potential changes in its effects over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would provide valuable insights into its temporal effects.

Metabolic Pathways

Eplerenone EP Impurity D is involved in various metabolic pathways. The major metabolic pathways were found to be 6β- and/or 21-hydroxylation and 3-keto reduction

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eplerenone 7-Carboxylic Acid involves multiple steps. One common method starts with the precursor 9-OHPDC-M, which undergoes hydrolysis, decarboxylation rearrangement, dehydration, and dehydrogenation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations.

Industrial Production Methods: Industrial production of eplerenone involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Eplerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving eplerenone include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of eplerenone, which may have different pharmacological activities. These derivatives are often studied for their potential therapeutic applications .

Properties

IUPAC Name

(1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-20-6-3-13(24)9-12(20)10-14(19(26)27)18-15-4-7-22(8-5-17(25)29-22)21(15,2)11-16-23(18,20)28-16/h9,14-16,18H,3-8,10-11H2,1-2H3,(H,26,27)/t14-,15+,16-,18+,20+,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTCRAGDAAVKPG-ALROZPJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209253-82-7
Record name 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, gamma-lactone, (7alpha,11alpha,17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPLERENONE 7-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VBP8OQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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